2-(2-Methoxyethyl)-2-methylmorpholine
Description
Context within Heterocyclic Chemistry and Substituted Morpholine (B109124) Derivatives
Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds being integral to numerous biological processes and pharmaceutical applications. Morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. rsc.orgacs.org The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the ether oxygen) in a conformationally flexible six-membered ring allows for diverse interactions with biological targets. e3s-conferences.orgsigmaaldrich.com
Substituted morpholines, such as 2-(2-Methoxyethyl)-2-methylmorpholine, are derivatives where one or more hydrogen atoms on the morpholine ring are replaced by other functional groups. These substitutions can significantly alter the molecule's steric and electronic properties, influencing its solubility, basicity, and biological activity. The generation of complex, C-functionalized morpholine derivatives remains an area of active investigation, aiming to expand the chemical space for drug discovery and material science. beilstein-journals.orgtandfonline.com
Academic Significance of the Morpholine Scaffold in Complex Molecule Synthesis
The morpholine scaffold is a frequent component in a wide array of bioactive compounds and FDA-approved drugs. beilstein-journals.orgtandfonline.com Its incorporation into a larger molecule can enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability. rsc.org The synthesis of morpholines is a subject of considerable study, with numerous strategies developed to access this important heterocyclic system. rsc.orgacs.org These methods are crucial for the construction of libraries of bioactive compounds for drug discovery projects. rsc.org
The development of new synthetic routes to create substituted morpholines with high stereochemical and regiochemical control is a significant focus of academic research. beilstein-journals.orgtandfonline.com Such methods enable the systematic exploration of the structure-activity relationships of morpholine-containing compounds, leading to the identification of novel therapeutic agents.
Research Trajectories and Challenges Pertaining to this compound
While the broader class of substituted morpholines is well-documented in scientific literature, specific research focusing solely on this compound is not extensively published. However, based on its structural features, several potential research trajectories can be envisioned. The presence of the methoxyethyl side chain introduces additional flexibility and potential coordination sites, which could be explored in the context of catalysis or materials science. In medicinal chemistry, this derivative could serve as a building block for more complex molecules, with the substituents at the 2-position potentially influencing binding affinity and selectivity for biological targets.
A significant challenge in the research of any new compound is the development of an efficient and scalable synthetic route. For this compound, this would involve strategies that allow for the controlled introduction of the two different substituents at the 2-position of the morpholine ring. Furthermore, a thorough characterization of its physical and chemical properties, as well as its toxicological profile, would be necessary before any practical applications could be considered. The lack of extensive published data on this specific compound presents both a challenge and an opportunity for new research endeavors to fill this knowledge gap.
Properties
IUPAC Name |
2-(2-methoxyethyl)-2-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(3-5-10-2)7-9-4-6-11-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGJRJRZGRZECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contemporary Synthetic Methodologies for 2 2 Methoxyethyl 2 Methylmorpholine and Analogous Morpholine Architectures
Strategic Approaches to the Core Morpholine (B109124) Ring System
The construction of the fundamental morpholine framework can be achieved through various strategic bond-forming disconnections. Modern approaches often prioritize atom economy, step efficiency, and the use of readily available starting materials. These strategies are broadly categorized into cyclization reactions from acyclic precursors and more complex ring-opening/closing cascade processes.
The most direct and common methods for morpholine synthesis involve the intramolecular cyclization of linear precursors that already contain the requisite 1-oxa-4-aza pattern.
From 1,2-Amino Alcohols : Vicinal amino alcohols are perhaps the most utilized starting materials for morpholine synthesis. researchgate.net A modern, efficient protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. chemrxiv.org This reagent acts as a 2-carbon electrophile, leading to a clean, selective N-monoalkylation, which is followed by a base-mediated cyclization to furnish the morpholine ring. chemrxiv.org Another approach involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, which, after a sequence of coupling, cyclization, and reduction, can provide a diverse range of mono-, di-, and trisubstituted morpholines. researchgate.net The reaction of 1,2-amino alcohols with vinylsulfonium salts also provides a concise route to stereodefined C-substituted morpholines. organic-chemistry.orgresearchgate.net
From Epoxides and Aziridines : Strained three-membered rings like epoxides and aziridines are excellent electrophilic precursors for building the morpholine skeleton. e3s-conferences.orgresearchgate.net The ring-opening of these heterocycles with an appropriate nucleophile (e.g., an ethanolamine (B43304) derivative for an epoxide, or a haloalcohol for an aziridine) generates a linear intermediate that is primed for subsequent intramolecular cyclization to form the six-membered morpholine ring. researchgate.netnih.govresearchgate.netthieme-connect.de For example, N-activated aziridines can be opened by halogenated alcohols in the presence of a Lewis acid, and the resulting haloalkoxy amine can be cyclized with a base to yield nonracemic morpholines with high regio- and stereoselectivity. nih.gov
| Linear Precursor Type | Key Reagent/Reaction | Description | Reference |
|---|---|---|---|
| 1,2-Amino Alcohols | Ethylene Sulfate | Acts as a 2-carbon electrophile for N-alkylation, followed by base-mediated cyclization. | chemrxiv.org |
| 1,2-Amino Alcohols | α-Haloacid Chlorides | A sequence of coupling, cyclization, and reduction yields substituted morpholines. | researchgate.net |
| Aziridines | Haloalcohols | Lewis acid-mediated SN2-type ring-opening followed by base-induced intramolecular cyclization. | nih.gov |
| Epoxides | Amino Alcohols | Nucleophilic ring-opening of the epoxide followed by cyclization. | researchgate.netresearchgate.net |
More elegant and step-economical approaches involve tandem or cascade reactions where a ring-opening event triggers a subsequent ring-closing cyclization. Aziridines are particularly versatile building blocks for these strategies. mdpi.comfrontiersin.org
A notable example is a gold(I)-catalyzed tandem reaction for constructing morpholine derivatives from readily available aziridines and propargyl alcohols. rsc.orgmdpi.com In this process, the gold(I) catalyst functions as both a π-acid to activate the alkyne and a σ-acid to facilitate the nucleophilic ring-opening of the aziridine (B145994) by the propargyl alcohol. rsc.orgmdpi.com This initial step is followed by a 6-exo-dig cyclization and a double bond isomerization sequence, all orchestrated by the single gold catalyst under mild conditions, to afford unsaturated morpholine products. rsc.orgmdpi.com These products can then be readily hydrogenated to provide the saturated morpholine derivatives. rsc.org This strategy exemplifies a highly efficient process that builds complexity rapidly from simple starting materials.
Stereoselective and Asymmetric Synthesis of Chiral Morpholine Derivatives
The biological importance of many morpholine-containing compounds necessitates precise control over their three-dimensional structure. semanticscholar.org Consequently, significant research has been directed toward the development of stereoselective and asymmetric synthetic methods to access enantiomerically pure morpholine derivatives. nih.gov
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. Syntheses starting from these materials can be highly effective for producing complex chiral molecules.
Amino acids are particularly useful precursors for chiral morpholines. For instance, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been developed using immobilized Fmoc-Ser(tBu)-OH (from L-serine) and Fmoc-Thr(tBu)-OH (from L-threonine) as starting materials. nih.gov After solid-phase synthesis of N-alkylated intermediates, cleavage from the resin with triethylsilane in the cleavage cocktail results in the stereoselective formation of the corresponding morpholine-3-carboxylic acids. nih.gov Similarly, enantiopure N-Boc amino alcohols can be converted to O-allyl ethanolamines, which then undergo a Palladium-catalyzed carboamination with an aryl or alkenyl halide to generate enantiopure cis-3,5-disubstituted morpholines. nih.gov
| Chiral Precursor | Synthetic Strategy | Resulting Morpholine Type | Reference |
|---|---|---|---|
| L-Serine, L-Threonine | Solid-phase synthesis and reductive cleavage | Morpholine-3-carboxylic acids | nih.gov |
| Enantiopure N-Boc Amino Alcohols | O-allylation followed by Pd-catalyzed carboamination | cis-3,5-Disubstituted morpholines | nih.gov |
Catalytic asymmetric methods are highly desirable as they allow for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. semanticscholar.org Transition-metal-catalyzed reactions have been particularly successful in this arena.
An efficient, one-pot tandem reaction for the enantioselective synthesis of 3-substituted morpholines employs both hydroamination and asymmetric transfer hydrogenation. ubc.caacs.orgacs.org Starting from ether-containing aminoalkynes, a titanium catalyst is used for an initial hydroamination to form a cyclic imine. acs.orgorganic-chemistry.org This intermediate is then reduced in the same pot using a Noyori-Ikariya catalyst (e.g., RuCl(S,S)-Ts-DPEN) via asymmetric transfer hydrogenation (ATH) to afford chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses (>95% ee). ubc.caacs.orgacs.orgorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the ruthenium catalyst's ligand are critical for achieving high enantioselectivity. acs.orgorganic-chemistry.org
For the synthesis of 2-substituted chiral morpholines, a challenging transformation due to the steric environment, an asymmetric hydrogenation approach has been developed. semanticscholar.orgnih.gov This method utilizes a bisphosphine-rhodium catalyst with a large bite angle to hydrogenate 2-substituted dehydromorpholines, providing the desired products in quantitative yields and with up to 99% ee. nih.govrsc.orgresearchgate.net
| Methodology | Catalyst System | Substrate Type | Product Type | Typical Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Tandem Hydroamination/ATH | Ti(NMe₂)₂(bis-amidate) / RuCl(S,S)-Ts-DPEN | Ether-containing aminoalkynes | 3-Substituted Morpholines | >95% ee | ubc.caacs.org |
| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex (e.g., SKP-Rh) | 2-Substituted Dehydromorpholines | 2-Substituted Morpholines | up to 99% ee | nih.govrsc.org |
The construction of more complex molecular architectures, such as spirocyclic and fused systems containing a morpholine ring, requires advanced annulation strategies. Asymmetric organocatalysis has emerged as a powerful tool for these transformations.
A notable example is the development of an asymmetric [5 + 1] annulation reaction to construct a series of spiro[morpholine-oxindoles]. acs.orgnih.gov This reaction involves the coupling of a dinucleophile, 2-(1H-pyrrol-1-yl)phenol, with N-substituted isatins. acs.org The key to the high stereoselectivity is the use of a BINOL-derived chiral imidodiphosphoric acid (IDPA) as the catalyst. acs.orgnih.gov This organocatalytic approach proceeds under mild conditions and tolerates a broad substrate scope, delivering a range of enantioenriched spiro[morpholine-oxindole] derivatives, which incorporate a spiro-tertiary stereocenter, in excellent yields (up to 96%) and enantioselectivities (up to 99%). acs.orgnih.govacs.org This method provides a novel and efficient route to a privileged heterocyclic scaffold that has not been accessible through other asymmetric methods. acs.org
Modern Catalytic Methods in Morpholine Synthesis
Recent advancements in catalysis have provided powerful tools for the construction of the morpholine ring system. These methods offer significant advantages over classical approaches, including improved stereocontrol, functional group tolerance, and operational simplicity.
Palladium-Catalyzed Transformations (e.g., Carboamination)
Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to the formation of nitrogen heterocycles is well-established. Palladium-catalyzed carboamination and hydroamination reactions are effective strategies for constructing substituted morpholines. nih.govrsc.org
A key strategy involves the intramolecular carboamination of O-allyl ethanolamine derivatives. nih.gov This reaction couples a substituted ethanolamine with an aryl or alkenyl bromide, proceeding through a proposed mechanism involving oxidative addition, Pd-N bond formation, syn-aminopalladation of the alkene, and reductive elimination to furnish the morpholine product. nih.gov This method allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.govnih.gov The reaction conditions are typically mild, utilizing a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as P(2-furyl)₃, and a base like NaOtBu in a solvent like toluene. nih.gov This modular approach permits variation in the substituents at multiple positions on the morpholine ring. nih.gov
Another powerful palladium-catalyzed approach is the hydroamination of aminoalkenes. rsc.orgrsc.org This method has been successfully applied to the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.orgrsc.org The key step is the palladium-catalyzed intramolecular cyclization of an aminoalkene, which can be formed in a preceding step by the Lewis acid-catalyzed ring-opening of an aziridine with an unsaturated alcohol. rsc.orgrsc.org The hydroamination proceeds with high diastereoselectivity, yielding the morpholine as a single diastereomer. rsc.orgrsc.org The success of this transformation relies on a tridentate PNP ligand on the palladium catalyst, which prevents unwanted β-hydride elimination. rsc.org
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Ref |
| 1 | N-(4-methoxyphenyl)-O-allyl ethanolamine | 4-bromotoluene | Pd(OAc)₂ / P(2-furyl)₃ | cis-3-methyl-5-(p-tolyl)morpholine | 75 | nih.gov |
| 2 | N-phenyl-O-allyl ethanolamine | 4-bromoanisole | Pd(OAc)₂ / P(2-furyl)₃ | cis-3-(4-methoxyphenyl)-5-phenylmorpholine | 81 | nih.gov |
| 3 | N-Boc-aminoalkene (from phenyl aziridine and allyl alcohol) | N/A (Hydroamination) | (PNP)PdCl₂ | 2-benzyl-5-methylmorpholine | 95 | rsc.org |
| 4 | N-Boc-aminoalkene (from methyl aziridine and allyl alcohol) | N/A (Hydroamination) | (PNP)PdCl₂ | 2,5-dimethylmorpholine | 98 | rsc.org |
Photoredox Catalysis and Continuous Flow Methodologies (e.g., using Silicon Amine Protocol (SLAP) reagents)
Visible-light photoredox catalysis has emerged as a powerful technology for enabling challenging chemical transformations under mild conditions. acs.org When combined with continuous flow technology, it allows for enhanced scalability, safety, and reaction efficiency. researchgate.netnih.govacs.org A prominent example in morpholine synthesis is the photocatalytic coupling of aldehydes with Silicon Amine Protocol (SLAP) reagents. acs.orgnih.govorganic-chemistry.org
This methodology facilitates the simple and scalable synthesis of a variety of substituted morpholines. acs.orgnih.gov The process involves the condensation of a SLAP reagent with an aldehyde to form an intermediate which then undergoes a photocatalytic cyclization. sigmaaldrich.com Key to the success of this method is the combination of an inexpensive organic photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), with a Lewis acid additive like TMSOTf. acs.orgorganic-chemistry.org This combination promotes the formation of an amine radical cation, which is crucial for the subsequent cyclization. acs.orgethz.ch The use of SLAP reagents avoids the reliance on potentially toxic tin-based reagents used in earlier protocols. sigmaaldrich.com
The implementation of this chemistry in a continuous flow setup significantly reduces reaction times and improves reproducibility, making it highly attractive for larger-scale synthesis. acs.orgorganic-chemistry.orgethz.ch This approach tolerates a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates, providing access to diverse morpholine structures. sigmaaldrich.com Furthermore, novel SLAP reagents can be synthesized via an iron-catalyzed aminoetherification of olefins, expanding the accessibility to sterically hindered and trisubstituted morpholines. acs.orgorganic-chemistry.org
| Entry | Aldehyde | SLAP Reagent | Photocatalyst/Additive | Product | Yield (%) | Ref |
| 1 | 4-Bromobenzaldehyde | N-Bn SLAP-M | TPP / TMSOTf | 3-(4-bromophenyl)-4-benzylmorpholine | 94 | ethz.ch |
| 2 | 3-Phenylpropanal | N-Bn SLAP-M | TPP / TMSOTf | 4-benzyl-3-phenethylmorpholine | 85 | ethz.ch |
| 3 | 2-Naphthaldehyde | N-Bn SLAP-M | TPP / TMSOTf | 4-benzyl-3-(naphthalen-2-yl)morpholine | 89 | ethz.ch |
| 4 | Cyclohexanecarboxaldehyde | N-Bn SLAP-M | TPP / TMSOTf | 4-benzyl-3-cyclohexylmorpholine | 91 | ethz.ch |
Metal-Free Catalysis
The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce cost and environmental impact associated with transition metal catalysts. For morpholine synthesis, metal-free strategies have been developed that offer operational simplicity and eco-friendliness. nih.gov
One such method describes a one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols. nih.gov This reaction is enabled by a simple and inexpensive salt, ammonium (B1175870) persulfate, which acts as an oxidant. The proposed mechanism involves a single-electron transfer (SET) from the aziridine to the persulfate anion, generating a radical cation intermediate. nih.gov This is followed by a concerted ring-opening and nucleophilic addition of the haloalcohol, leading to a haloalkoxy amine intermediate, which then undergoes intramolecular cyclization in the presence of a base (e.g., KOH) to afford the final morpholine product. nih.gov This protocol tolerates both electron-rich and electron-deficient aryl-substituted aziridines and can be used to generate optically pure morpholines from chiral aziridines. nih.gov The avoidance of metal catalysts makes this an attractive and sustainable alternative to other methods. nih.gov
| Entry | Aziridine | Haloalcohol | Product | Yield (%) | Ref |
| 1 | N-Trityl-2-phenylaziridine | 2-Bromoethanol | 2-Phenyl-4-tritylmorpholine | 91 | nih.gov |
| 2 | N-Trityl-2-(4-chlorophenyl)aziridine | 2-Bromoethanol | 2-(4-Chlorophenyl)-4-tritylmorpholine | 89 | nih.gov |
| 3 | N-Trityl-2-(4-methoxyphenyl)aziridine | 2-Bromoethanol | 2-(4-Methoxyphenyl)-4-tritylmorpholine | 92 | nih.gov |
| 4 | N-Tosyl-2-phenylaziridine | 2-Bromoethanol | 2-Phenyl-4-tosylmorpholine | 95 | nih.gov |
Electrochemical Synthesis Pathways
Electrosynthesis has gained significant attention as a green and powerful tool in modern organic chemistry. acs.org Electrochemical methods can often proceed under mild conditions without the need for stoichiometric chemical oxidants or reductants, generating minimal waste. An efficient electrochemical method for the synthesis of 2,6-multisubstituted morpholines has been developed via a decarboxylative intramolecular etherification. acs.orgacs.org
This approach is operationally simple, easy to scale up, and provides access to a wide variety of substituted morpholine derivatives in high yields. acs.orgacs.org The reaction proceeds through the electrochemical oxidation of a carboxylic acid precursor to generate a carbocation intermediate, which is then trapped intramolecularly by a hydroxyl group to form the morpholine ring. thieme-connect.com This strategy has proven particularly useful for the synthesis of sterically hindered 2,2,6,6-tetrasubstituted morpholines, which are challenging to access using other synthetic strategies. acs.orgacs.org Another electrochemical strategy involves the oxidation of an electron-rich benzene (B151609) ring, followed by intramolecular capture of the resulting cation-radical intermediate by a tethered alcohol nucleophile to form spirocyclic morpholines. rsc.org These electrochemical pathways represent a modern and sustainable approach to complex morpholine synthesis. thieme-connect.comrsc.org
Functionalization and Derivatization Strategies for 2-(2-Methoxyethyl)-2-methylmorpholine (e.g., N-alkylation, N-acylation)
Once the core morpholine structure of a compound like this compound is synthesized, the secondary amine nitrogen provides a convenient handle for further functionalization and derivatization. N-alkylation and N-acylation are two of the most common and straightforward transformations.
N-alkylation introduces an alkyl group onto the morpholine nitrogen. This can be achieved through several methods. A classical approach involves the reaction of the morpholine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. mdpi.com Another powerful method is reductive amination, where the morpholine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-alkylated product. chemrxiv.org A greener alternative for N-alkylation involves the direct reaction of the morpholine with an alcohol over a heterogeneous catalyst, which generates water as the only byproduct. researchgate.net For example, a CuO–NiO/γ–Al₂O₃ catalyst has been shown to be effective for the N-alkylation of morpholine with various alcohols in the gas-solid phase. researchgate.net
N-acylation involves the introduction of an acyl group to the morpholine nitrogen, forming an amide. This is typically accomplished by reacting the morpholine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid byproduct. Carboxylic acids can also be coupled directly with the morpholine using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These functionalization reactions are crucial for exploring the structure-activity relationships of morpholine-containing compounds in drug discovery and for synthesizing advanced intermediates.
Advanced Spectroscopic and Structural Characterization of 2 2 Methoxyethyl 2 Methylmorpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 2-(2-methoxyethyl)-2-methylmorpholine, a suite of NMR experiments is employed to map out its atomic framework.
Multi-Dimensional NMR Techniques (e.g., 1H-1H COSY, 1H-13C HSQC, HMBC, NOESY, TOCSY) for Connectivity and Spatial Relationships
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the intricate network of atomic connections, a series of two-dimensional NMR experiments are essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships within the molecule. For this compound, COSY would show correlations between the protons on adjacent carbons, for instance, between the protons of the ethyl group and between the protons on the morpholine (B109124) ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is invaluable for piecing together the molecular skeleton, for example, by showing correlations from the methyl protons to the C2 carbon of the morpholine ring and the adjacent carbon of the ethyl side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the methyl group at C2 and other protons on the morpholine ring.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. In the case of the 2-(2-methoxyethyl) side chain, a TOCSY experiment would show correlations between all the protons of this substituent.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | C2-methyl | ~1.1-1.3 | ~20-25 |
| CH₂ | C3 | ~2.6-2.8 (axial), ~2.9-3.1 (equatorial) | ~50-55 |
| CH₂ | C5 | ~2.5-2.7 (axial), ~2.8-3.0 (equatorial) | ~50-55 |
| CH₂ | C6 | ~3.6-3.8 (axial), ~3.9-4.1 (equatorial) | ~65-70 |
| CH₂ | Side Chain (Cα) | ~1.6-1.8 | ~35-40 |
| CH₂ | Side Chain (Cβ) | ~3.4-3.6 | ~70-75 |
| OCH₃ | Side Chain | ~3.3-3.4 | ~58-60 |
| NH | N4 | Broad singlet, variable | - |
| C | C2 | - | ~60-65 |
Conformational Analysis via Dynamic NMR Spectroscopy and Chemical Shift/Coupling Constant Interpretation
The morpholine ring typically adopts a chair conformation. In this compound, the presence of two substituents at the C2 position influences the ring's conformational dynamics.
Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study the rate of conformational changes, such as ring inversion. At lower temperatures, the interconversion between the two chair forms may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons.
The interpretation of chemical shifts and coupling constants provides further conformational insights. For instance, the magnitude of the proton-proton coupling constants (J-values) within the morpholine ring can help determine the dihedral angles between adjacent protons, thus defining the ring's geometry. In a chair conformation, axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). The preference for the bulkier 2-(2-methoxyethyl) group to occupy an equatorial position to minimize steric hindrance would be a key aspect of this analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula of C₈H₁₇NO₂.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to further fragmentation. The resulting fragment ions provide detailed structural information. The expected fragmentation of this compound would likely proceed through several key pathways:
Alpha-cleavage: The bonds adjacent to the nitrogen and oxygen atoms are prone to cleavage. A primary fragmentation would be the loss of the methyl group or the methoxyethyl side chain from the C2 position.
Ring cleavage: The morpholine ring can undergo fragmentation, leading to characteristic ion fragments.
The following table outlines some of the expected key fragment ions in the mass spectrum of this compound.
| m/z of Fragment Ion | Proposed Structure of Fragment | Fragmentation Pathway |
| 144 | [M - CH₃]⁺ | Loss of the methyl group from C2 |
| 100 | [M - CH₂OCH₃]⁺ | Cleavage of the ether bond in the side chain |
| 86 | [M - CH₂CH₂OCH₃]⁺ | Loss of the entire methoxyethyl side chain |
| 59 | [CH₂CH₂OCH₃]⁺ | The methoxyethyl side chain as a cation |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Further fragmentation |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are used to identify the functional groups present.
For this compound, the key functional groups that would give rise to characteristic vibrational bands include the N-H bond of the secondary amine, C-H bonds of the alkyl groups, the C-O-C ether linkages, and the C-N bond.
The following table presents the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3300-3500 (broad) | 3300-3500 (weak) |
| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |
| C-O (ether) | Stretching | 1050-1150 (strong) | 1050-1150 (weak) |
| C-N | Stretching | 1020-1250 | 1020-1250 |
| N-H | Bending | 1550-1650 | - |
| CH₂ | Scissoring | 1450-1470 | 1450-1470 |
| CH₃ | Bending | 1370-1380 | 1370-1380 |
The combination of these spectroscopic techniques provides a robust and detailed structural characterization of this compound, from its basic connectivity to its three-dimensional conformation and the identification of its key chemical features.
Crystallographic Analysis of this compound Remains Undetermined
Despite extensive searches of chemical and crystallographic databases, no published X-ray diffraction data for the specific compound this compound is currently available in the public domain.
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation, as well as insights into its packing and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density, and thus the atomic positions, can be constructed.
Key information obtained from such an analysis typically includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The set of symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates for each atom in the molecule.
Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, which are crucial for confirming the molecular structure.
Torsional Angles: These define the conformation of flexible parts of the molecule, such as the morpholine ring and the methoxyethyl side chain.
Intermolecular Interactions: The analysis reveals non-covalent interactions, such as hydrogen bonds or van der Waals forces, which dictate how the molecules pack together in the crystal.
Without experimental X-ray diffraction data, any discussion of the solid-state molecular architecture of this compound would be purely speculative. Computational modeling could predict potential conformations and interactions, but these would lack the empirical validation that X-ray crystallography provides.
Therefore, the definitive solid-state structure, including the precise conformation of the morpholine ring and the orientation of the 2-methoxyethyl and 2-methyl substituents, remains to be experimentally determined. The scientific community awaits the synthesis of suitable single crystals and subsequent X-ray crystallographic analysis to fully elucidate the molecular architecture of this compound.
Computational and Theoretical Investigations of 2 2 Methoxyethyl 2 Methylmorpholine S Electronic Structure and Reactivity
Quantum Chemical Calculation Approaches
Quantum chemical calculations are essential for understanding the intrinsic electronic properties and energetic landscape of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system. dtic.mil The two main families of methods used for this purpose are Density Functional Theory (DFT) and wavefunction-based methods, which include both ab initio and semi-empirical approaches.
Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying the electronic properties of organic molecules. researchgate.netresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules. mdpi.com
Calculations are typically performed using a combination of a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). A common choice for organic molecules is the B3LYP hybrid functional combined with Pople-style basis sets like 6-31++G(d,p). researchgate.net The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing systems with heteroatoms and potential non-covalent interactions.
From a single DFT calculation, a wealth of information about the molecule's electronic structure and reactivity can be obtained. Key properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov This is invaluable for predicting sites of intermolecular interactions and chemical attack.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis provide a measure of the electron distribution among the atoms, offering insights into bonding and charge transfer within the molecule. nih.gov
Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Morpholine (B109124) Analog
| Property | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 eV to 1.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 7.0 eV to 9.0 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 1.5 D to 3.0 D |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.5 eV to 4.5 eV |
| Electronegativity (χ) | Power of an atom to attract electrons to itself | 3.0 eV to 3.5 eV |
Beyond DFT, other quantum mechanical methods are employed to study molecular geometry and stability. These can be broadly categorized as ab initio and semi-empirical methods.
Ab Initio Methods: The term ab initio implies "from the beginning," meaning these methods are derived directly from theoretical principles without the inclusion of experimental parameters. dtic.millibretexts.org The foundational ab initio method is the Hartree-Fock (HF) theory. More advanced and accurate methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, build upon the HF framework to better account for electron correlation. While highly accurate, these methods are computationally intensive and are often reserved for smaller molecules or for benchmarking results from less expensive methods. libretexts.orgresearchgate.net
Semi-Empirical Methods: These methods are based on the same Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org By replacing computationally expensive integrals with parameters, methods like AM1, PM3, and MNDO can analyze very large molecules or screen numerous compounds rapidly. wikipedia.orgscribd.com While much faster than ab initio or DFT methods, their accuracy is dependent on the molecule being studied being similar to the compounds used in the parameterization set. wikipedia.org They are often used for initial geometry optimizations and conformational searches before refining the results with a higher level of theory. researchgate.net
Table 2: Comparison of Quantum Chemical Methodologies
| Method Type | Key Characteristics | Typical Application |
| Semi-Empirical | Fastest method; uses empirical parameters. | Initial geometry optimization of large molecules; qualitative conformational analysis. |
| DFT | Good balance of accuracy and cost; relies on an exchange-correlation functional. | Calculation of electronic properties, reaction energies, and vibrational frequencies. |
| Ab Initio (HF) | Based on first principles; does not include electron correlation. | Basic geometry and wavefunction analysis; starting point for more advanced methods. |
| Ab Initio (Post-HF) | Highest accuracy; includes electron correlation; computationally very expensive. | High-accuracy energy calculations for small molecules; benchmarking other methods. |
Advanced Conformational Analysis and Stereodynamics Modeling
The 2-(2-Methoxyethyl)-2-methylmorpholine molecule possesses significant conformational flexibility arising from the morpholine ring itself and the rotatable bonds in the side chain. Understanding its three-dimensional structure and dynamic behavior is crucial, as the conformation can dictate its physical properties and biological interactions.
To explore the vast conformational landscape of a flexible molecule, quantum mechanical methods can be prohibitively expensive. Molecular Mechanics (MM) offers a computationally efficient alternative. MM methods treat molecules as a collection of atoms held together by springs, using a classical mechanical "force field" to calculate the potential energy of a given conformation. This allows for the rapid optimization of geometries and the systematic searching of conformational space to identify low-energy structures.
Building upon MM, Molecular Dynamics (MD) simulations model the atomic motions of a system over time. mdpi.com By solving Newton's equations of motion for each atom, MD provides a dynamic picture of the molecule's behavior, revealing how it transitions between different conformations and explores its accessible energy landscape. For this compound, MD simulations are particularly valuable for understanding the interplay between the morpholine ring puckering and the orientation of the flexible side chain.
The six-membered morpholine ring is not planar and typically adopts a stable chair conformation. researchgate.net This chair conformation can undergo a "ring inversion" process, interconverting between two distinct chair forms. Additionally, the nitrogen atom in the morpholine ring is pyramidal and can undergo "nitrogen inversion," where the nitrogen atom and its substituents pass through a planar transition state. wikipedia.org This process interconverts the axial and equatorial orientations of the lone pair and any substituent on the nitrogen.
Both ring inversion and nitrogen inversion are associated with specific energy barriers that determine the rate of interconversion. rsc.org These barriers can be precisely calculated using quantum chemical methods like DFT. By identifying the ground state (stable chair conformation) and the relevant transition state structures on the potential energy surface, the activation energy for each process can be determined. For substituted morpholines, the size and electronic nature of the substituents can significantly influence these inversion barriers. rsc.org
Table 3: Typical Calculated Energy Barriers for Inversion Processes in Six-Membered Nitrogen Heterocycles
| Process | System | Method | Calculated Barrier (kcal/mol) |
| Nitrogen Inversion | Ammonia | - | ~5.8 |
| Nitrogen Inversion | Piperidine (B6355638) | DFT/Ab Initio | 10 - 11 |
| Ring Inversion | Cyclohexane | DFT/Ab Initio | ~10.5 |
| Ring Inversion | Piperidine | DFT/Ab Initio | 10 - 12 |
A powerful application of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. nih.govresearchgate.net This correlation is crucial for confirming the predicted lowest-energy conformation of a molecule.
Quantum chemical calculations, particularly DFT, can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes for different stable conformers (e.g., chair conformers with the side chain in various orientations), a theoretical spectrum can be generated for each. nih.gov Comparing these predicted spectra with the experimental spectrum allows for the identification of the conformer or mixture of conformers present in the sample. researchgate.netacs.org
Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts are highly sensitive to the local electronic environment of each nucleus, which is in turn dependent on the molecule's conformation. A strong agreement between the calculated NMR parameters for a specific conformer and the experimental NMR data provides compelling evidence for its structure.
Table 4: Illustrative Correlation of Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H Stretch (aliphatic) | -CH₃, -CH₂- | 2950 - 3050 | 2850 - 3000 |
| C-O-C Stretch (ether) | Morpholine Ring | 1120 - 1150 | ~1115 |
| C-O-C Stretch (ether) | Methoxyethyl Side Chain | 1090 - 1120 | ~1100 |
| C-N Stretch | Morpholine Ring | 1040 - 1080 | ~1070 |
Mechanistic Elucidation of Reactions Involving the Morpholine Moiety
Computational studies have been instrumental in clarifying the mechanisms of various reactions involving the morpholine ring. These investigations typically involve mapping potential energy surfaces to identify the most energetically favorable pathways for chemical transformations.
Transition state theory is a fundamental concept in these investigations, focusing on the high-energy activated complex that exists at the saddle point of a potential energy surface between reactants and products. wikipedia.orglibretexts.orgiitd.ac.in The characterization of these transition states is crucial for understanding reaction kinetics.
Theoretical studies on the decomposition of the basic morpholine ring have mapped out potential energy surfaces for its breakdown. nih.gov These calculations predict that the self-decomposition of morpholine is dominated by a 1,3-intramolecular hydrogen shift. nih.gov Similarly, in palladium-catalyzed carboamination reactions to form substituted morpholines, the stereochemistry of the products is explained by a proposed boat-like transition state. nih.gov
In the context of catalysis, computational models have been used to elucidate the seven-step mechanism of urethane (B1682113) formation when catalyzed by morpholine. researchgate.net The geometries of reactant complexes, transition states, and intermediates are optimized to understand the reaction pathway. For instance, in the reaction of phenyl isocyanate and butan-1-ol, the first transition state (TS1) involves a proton transfer from the alcohol to the morpholine nitrogen. researchgate.net
The table below summarizes key findings from computational studies on reaction pathways involving the morpholine scaffold.
| Reaction Type | System Studied | Computational Method | Key Findings |
| Catalysis | Urethane formation with morpholine catalyst | BHandHLYP/6-31G(d) & G3MP2BHandHLYP | A seven-step mechanism was elucidated, involving the formation of reactant complexes, intermediates, and transition states. The catalyst significantly lowers the activation energy compared to the catalyst-free reaction. researchgate.net |
| Synthesis | Pd-catalyzed carboamination to form cis-3,5-disubstituted morpholines | N/A | The observed cis-stereochemistry is rationalized through a boat-like transition state involving syn-aminopalladation. nih.gov |
| Catalysis | 1,4-addition of aldehydes to nitroolefins | N/A | Computational studies revealed the transition state of the reaction, explaining the efficiency and stereoselectivity of β-morpholine amino acid catalysts. frontiersin.org |
This table is generated based on available data for morpholine and its derivatives and is intended to be illustrative.
For this compound, the presence of substituents at the C-2 position would be expected to influence the stability of intermediates and transition states. The methyl and methoxyethyl groups introduce steric bulk, which could affect the approach of reactants and the geometry of transition states in reactions involving the morpholine ring.
Solvent plays a critical role in the reactivity of morpholine derivatives. quora.comkhanacademy.org The choice of solvent can influence reaction rates and even the course of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.orgwfu.edu Polar protic solvents, capable of hydrogen bonding, can solvate the nitrogen atom of the morpholine ring, potentially reducing its nucleophilicity. khanacademy.orglibretexts.org In contrast, polar aprotic solvents can enhance nucleophilicity by solvating the accompanying cation, leaving the nucleophile more reactive. quora.comwfu.edu
Computational models often incorporate solvent effects, for example, by using implicit solvent models like the SMD model in studies of urethane formation. researchgate.net In some cases, explicit solvent molecules are computationally included to accurately describe the free energy profile of a reaction.
The catalytic activity of morpholine and its derivatives is a significant area of study. The nitrogen atom's basicity and nucleophilicity are central to its catalytic function. researchgate.net For instance, in urethane formation, morpholine acts as a catalyst by activating the alcohol through proton abstraction. researchgate.net However, studies have shown that N-alkylation, such as in 4-methylmorpholine, can enhance catalytic effectiveness compared to the parent morpholine, which is attributed to differences in their proton affinity. researchgate.net
In organocatalysis, morpholine-based catalysts have been designed for reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org Despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine (B122466) counterparts, strategic substitution on the morpholine ring can lead to highly efficient and stereoselective catalysts. frontiersin.org The substituents on this compound would likely modulate its catalytic properties. The electron-donating nature of the alkyl groups could enhance the basicity of the nitrogen atom, while their steric hindrance would also play a crucial role in the transition state geometry of a catalyzed reaction.
Structure-Reactivity Relationships and Computational Design Principles for Morpholine Scaffolds
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, which can be fine-tuned through substitution. sci-hub.senih.govresearchgate.net Structure-reactivity relationships (SAR) are key to understanding how modifications to the morpholine scaffold influence its chemical behavior and biological activity. acs.orgnih.gov
The reactivity of the morpholine moiety is governed by several factors:
Nitrogen Nucleophilicity and Basicity : The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. The presence of the ether oxygen atom withdraws electron density, making morpholine less basic and nucleophilic than a comparable cyclic amine like piperidine. frontiersin.org
Ring Conformation : The morpholine ring typically adopts a chair conformation, but its flexibility allows it to serve as a scaffold to orient substituents in specific three-dimensional arrangements, which is crucial for binding to biological targets. sci-hub.seacs.org
Substitution Pattern : The position, number, and nature of substituents dramatically alter the scaffold's properties. For example, substitutions at the C-2 and C-5 positions have been investigated to control the stereochemistry of catalytic reactions. frontiersin.org
In this compound, the two substituents are located on the same carbon atom (C-2) adjacent to the oxygen. This 2,2-disubstitution pattern would create a sterically hindered environment around that side of the ring. Computationally, this steric bulk would be expected to influence the molecule's preferred conformation and its ability to interact with other molecules. The methyl group is a simple alkyl group, while the methoxyethyl group introduces an additional ether functionality, which could potentially engage in hydrogen bonding as an acceptor.
Computational design principles leverage these structure-reactivity relationships to create novel morpholine derivatives with desired properties. nih.govnih.govillinois.edumit.edu For instance, in drug design, computational docking studies can predict how different substituents on the morpholine ring will interact with the active site of a target protein. sci-hub.se In catalyst design, theoretical models can help predict how structural changes will affect the stability of the transition state and, therefore, the efficiency and selectivity of the catalyst. frontiersin.orgnih.gov The design of β-morpholine amino acid catalysts, for example, was guided by computational studies that elucidated the reaction's transition state, explaining why specific substitution patterns led to high efficiency despite the inherent low reactivity of the morpholine-enamine system. frontiersin.org
The table below summarizes key structure-reactivity principles for the morpholine scaffold.
| Structural Feature | Influence on Reactivity/Properties | Example |
| Ether Oxygen | Reduces nitrogen nucleophilicity and basicity via induction compared to piperidine. Acts as a hydrogen bond acceptor. frontiersin.orgsci-hub.se | Morpholine is less reactive than piperidine in forming enamines. |
| Nitrogen Atom | Acts as a nucleophile and a base. Its pKa allows for good aqueous solubility at physiological pH. sci-hub.seresearchgate.net | The nitrogen atom is the key functional group in morpholine's role as an organocatalyst. researchgate.netfrontiersin.org |
| N-Substitution | Can increase catalytic activity by altering the nitrogen's electronic properties. researchgate.net | 4-methylmorpholine is a more effective catalyst than morpholine for urethane formation. researchgate.net |
| C-Substitution | Steric and electronic effects of substituents control stereoselectivity in reactions and modulate binding affinity to biological targets. nih.govfrontiersin.orgacs.org | cis-3,5-disubstituted morpholines can be synthesized with high diastereoselectivity through catalyst control. nih.gov |
This table synthesizes general principles from the cited literature on morpholine chemistry.
Chemical Reactivity and Transformations of 2 2 Methoxyethyl 2 Methylmorpholine in Organic Synthesis
Reactions Involving the Morpholine (B109124) Heterocycle
The morpholine ring is a common scaffold in medicinal chemistry, and its reactivity is well-documented. researchgate.net The presence of both a nitrogen and an oxygen atom influences the chemical properties of the ring.
The nitrogen atom in 2-(2-Methoxyethyl)-2-methylmorpholine is a tertiary amine, making it a key site for chemical transformations. As a tertiary amine, it can function as a base, a nucleophile, and can undergo quaternization reactions.
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form quaternary ammonium (B1175870) salts.
Nucleophilic Reactions (N-Alkylation): The nitrogen can act as a nucleophile to form new carbon-nitrogen bonds. For instance, the N-methylation of morpholine can be achieved using dimethyl carbonate, which serves as a green methylating agent. asianpubs.org This reaction proceeds via nucleophilic attack of the morpholine nitrogen on the methyl group of dimethyl carbonate. asianpubs.org
Quaternization: The nitrogen atom can react with alkyl halides or other electrophiles to form quaternary ammonium salts. This is a common reaction for morpholine derivatives, as seen in the synthesis of N-methylmorpholine-functionalized benzimidazolium salts, where a morpholine nitrogen is quaternized by reacting with a 2-chloro-N-arylacetamide. mdpi.com
Table 1: Potential Reactions at the Nitrogen Atom
| Reaction Type | Reagent Examples | Product Type |
|---|---|---|
| Salt Formation | HCl, H₂SO₄ | Morpholinium salt |
| N-Alkylation | CH₃I, (CH₃)₂SO₄ | Quaternary ammonium salt |
Functionalization of the carbon atoms of the morpholine ring can be challenging, especially for a polysubstituted derivative like this compound. However, methods exist for the alpha-functionalization of cyclic amines. These reactions often proceed through the formation of an iminium ion intermediate, which can then be attacked by a nucleophile. researchgate.net
While the C2 position is already fully substituted, the carbons at the C3, C5, and C6 positions are potential sites for reaction. Strategies for synthesizing substituted morpholines often involve cyclization reactions of appropriately functionalized precursors. nih.govbeilstein-journals.org For existing morpholine rings, direct C-H functionalization is an area of ongoing research. Asymmetric hydrogenation of unsaturated dehydromorpholine precursors is another powerful method to introduce stereocenters on the carbon backbone. nih.gov
Reactivity of the Side Chains: 2-Methoxyethyl and 2-Methyl Moieties
The side chains offer additional handles for modifying the molecule's structure and properties.
The 2-methoxyethyl group contains an ether linkage. Ethers are generally stable and unreactive, which is why they are often used as solvent systems. However, under specific and often harsh conditions, the C-O bond can be cleaved.
Ether Cleavage: The ether can be cleaved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for cleaving ethers to form the corresponding alcohol and alkyl halide. The choice of reagent can sometimes provide selectivity in more complex molecules. The introduction of a protecting group is a common strategy to shield functional groups from such reactive reagents during multi-step synthesis. wikipedia.org
The 2'-O-(2-methoxyethyl) modification is used in antisense oligonucleotides to increase binding affinity to RNA and enhance nuclease resistance, highlighting the general stability of this functional group under biological and mildly acidic or basic conditions. researchgate.net
Table 2: Representative Ether Cleavage Reactions
| Reagent | Conditions | Typical Products |
|---|---|---|
| HBr (conc.) | Heat | 2-(2-bromoethyl)-2-methylmorpholine + Methanol |
The methyl group at the C2 position is part of a quaternary carbon center that is alpha to both the ring oxygen and nitrogen. Direct functionalization of this methyl group is challenging due to the lack of an adjacent activating group (like a carbonyl) and the steric hindrance of the quaternary center.
However, C(sp³)–H functionalization adjacent to heteroatoms is a known strategy. For example, the methyl groups of 2-methylquinolines can be activated and functionalized to form C-C bonds. nih.govresearchgate.net These reactions often proceed via radical pathways or through deprotonation with a strong base to form a carbanion, although the acidity of a methyl group in this position is very low. Such transformations on this compound would likely require specialized and highly reactive catalytic systems that are still the subject of academic research.
Role as a Precursor or Intermediate in Complex Molecule Synthesis
While specific examples of this compound as a direct precursor in the literature are scarce, its structure suggests significant potential as a building block in medicinal chemistry and diversity-oriented synthesis. Substituted morpholines are prevalent in many FDA-approved therapeutics. nih.gov
The molecule's utility stems from several features:
Chiral Scaffold: The C2 position is a chiral center, meaning the compound can be used as a chiral building block to introduce stereochemistry into a larger molecule.
Functional Group Handles: The tertiary amine provides a reliable site for N-alkylation to attach the scaffold to other molecular fragments. The ether group, while generally stable, could be cleaved to unmask a primary alcohol for further functionalization, such as esterification or oxidation.
Physicochemical Properties: The morpholine ring and the methoxyethyl group can improve the solubility and pharmacokinetic properties of a drug candidate.
Therefore, this compound could serve as a valuable starting material for creating libraries of complex molecules for screening in drug discovery programs. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl carbonate |
| N-methylmorpholine |
| 2-chloro-N-arylacetamide |
| Hydrobromic acid (HBr) |
| Boron tribromide (BBr₃) |
| 2-(2-bromoethyl)-2-methylmorpholine |
| Methanol |
| 2-(2-hydroxyethyl)-2-methylmorpholine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methoxyethyl)-2-methylmorpholine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine derivatives can be synthesized by reacting substituted amines or alcohols with morpholine under reflux in solvents like dichloromethane or toluene. Temperature control (e.g., 40–60°C) and catalyst selection (e.g., acid/base catalysts) significantly impact reaction efficiency. Purification via recrystallization or column chromatography is recommended to achieve high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxyethyl and methyl substituents. Infrared (IR) spectroscopy identifies functional groups like ethers and amines. Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction (as used in morpholine-based complexes) offers atomic-level structural insights .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store in a cool, dry environment (4–8°C) in airtight containers. Avoid exposure to strong oxidizing agents, acids, or moisture, as these can degrade the morpholine ring or methoxy groups. Stability testing via periodic HPLC analysis is advised to monitor decomposition .
Advanced Research Questions
Q. How do computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in substitution reactions?
- Methodological Answer : DFT calculations model electron density distributions, identifying reactive sites (e.g., the nitrogen in the morpholine ring or the methoxy oxygen). These simulations guide experimental design by predicting regioselectivity in electrophilic substitutions or ligand interactions. For example, studies on fluorinated morpholine derivatives used DFT to correlate substituent effects with electronic properties .
Q. What mechanistic insights explain the oxidation and reduction pathways of this compound under varying catalytic conditions?
- Methodological Answer : Oxidation of the morpholine ring can yield ketones or carboxylic acids using catalysts like KMnO₄ or RuO₄. Reduction with LiAlH₄ or hydrogenation (Pd/C) converts carbonyl groups to alcohols or amines. Kinetic studies (e.g., monitoring via GC-MS) and isotopic labeling help elucidate reaction intermediates and rate-determining steps .
Q. How can discrepancies in biological activity data for morpholine derivatives be resolved through structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic SAR analysis involves synthesizing derivatives with varying substituents (e.g., replacing methoxy with trifluoromethoxy) and testing their biological activity. For instance, fluorinated morpholine derivatives showed enhanced hydrophobicity and target binding in drug discovery studies. Data contradictions are resolved by correlating physicochemical properties (logP, pKa) with bioassay results .
Data Analysis and Experimental Design
Q. What strategies mitigate variability in reaction yields during scale-up synthesis of this compound?
- Methodological Answer : Optimize solvent polarity (e.g., switch from dichloromethane to THF for better solubility) and use flow chemistry for consistent mixing. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time. Statistical tools like Design of Experiments (DoE) identify critical parameters (temperature, stoichiometry) affecting yield .
Q. How do advanced microspectroscopic techniques enhance the study of surface interactions involving this compound?
- Methodological Answer : Microspectroscopic imaging (e.g., Raman or AFM-IR) analyzes adsorption behavior on materials or biological surfaces. For example, indoor air chemistry studies used these techniques to track morpholine derivatives’ interactions with organic films, revealing nanoscale reactivity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
